Raclopride tartrate exerts its pharmacological effects by competitively binding to dopamine D2 receptors . By occupying these receptors, it prevents dopamine, the endogenous neurotransmitter, from binding and activating the receptors. This antagonistic action effectively reduces dopaminergic signaling through the D2 receptor pathway. The selectivity of raclopride tartrate for D2 receptors over other dopamine receptor subtypes makes it a useful tool for dissecting the specific roles of D2 receptors in complex biological systems.
• Developing Novel Derivatives: Synthesizing new raclopride tartrate derivatives with enhanced selectivity, improved pharmacological properties, and increased blood-brain barrier permeability could lead to even more valuable tools for research and potentially therapeutic applications.• Investigating Non-Canonical Autophagy Pathway: Further exploration of the role of raclopride tartrate in inducing non-canonical autophagy in cardiac myocytes could provide novel therapeutic targets for heart disease . • Refining PET Imaging Techniques: Continued optimization of PET imaging protocols and analysis methods using radiolabeled raclopride tartrate could lead to more sensitive and specific assessments of dopamine D2 receptor function in vivo, benefiting both research and clinical practice.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: